Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate is a complex organic compound with a unique structure that combines benzyl, isopropyl, and phosphoryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with isopropyl chloroformate to form benzyl isopropyl carbonate. This intermediate is then reacted with phosphorus oxychloride and isopropyl hydroperoxide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and peroxides.
Reduction: Reduction reactions can yield alcohols and phosphines.
Substitution: Nucleophilic substitution reactions can replace the benzyl or isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include benzyl phosphates, isopropyl alcohols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphoryl group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate involves its interaction with molecular targets through its phosphoryl and peroxy groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Similar in structure but lacks the benzyl group.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Contains similar isopropyl and oxy groups but differs in its overall structure.
This detailed overview highlights the significance of Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
5436-48-6 |
---|---|
Molekularformel |
C15H23O6P |
Molekulargewicht |
330.31 g/mol |
IUPAC-Name |
benzyl 2-[propan-2-yloxy(propan-2-ylperoxy)phosphoryl]acetate |
InChI |
InChI=1S/C15H23O6P/c1-12(2)19-21-22(17,20-13(3)4)11-15(16)18-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI-Schlüssel |
GBYWGPKHDBAARY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OOP(=O)(CC(=O)OCC1=CC=CC=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.